molecular formula C10H14BClO2S B1589178 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 635305-24-7

2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1589178
CAS No.: 635305-24-7
M. Wt: 244.55 g/mol
InChI Key: DDDRRTOIHWNUSI-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a thiophene ring substituted at the 5-position with a chlorine atom. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions used to form carbon-carbon and carbon-heteroatom bonds.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting 5-chlorothiophene-2-boronic acid with a suitable reagent under controlled conditions.

  • Industrial Production Methods: Large-scale synthesis often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the pharmaceutical and agrochemical industries.

Types of Reactions:

  • Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.

  • Oxidation and Reduction Reactions: The boronic acid group can be oxidized to borates or reduced to borohydrides.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in cross-coupling reactions.

  • Bases: Such as potassium carbonate or sodium hydroxide.

  • Solvents: Organic solvents like toluene or dimethylformamide (DMF).

Major Products Formed:

  • Biaryl Compounds: Resulting from cross-coupling reactions.

  • Borates and Borohydrides: From oxidation and reduction reactions.

Scientific Research Applications

Chemistry: The compound is widely used in organic synthesis for the construction of complex molecules. Biology: It is used in the development of bioactive compounds and probes for biological studies. Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the development of new drugs. Industry: It is used in the agrochemical industry for the synthesis of herbicides and pesticides.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents.

  • Thiophene Derivatives: Other thiophene derivatives with different functional groups.

Uniqueness: 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of the boronic acid group and the chlorothiophene moiety, which makes it particularly effective in cross-coupling reactions.

This compound's versatility and effectiveness in various chemical reactions make it a valuable tool in both research and industrial applications. Its unique properties and applications continue to drive innovation in organic synthesis and beyond.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDRRTOIHWNUSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438612
Record name 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635305-24-7
Record name 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound (50%, oil) was prepared from 5-chlorothiophen-2-boronic acid and pinacol.
Quantity
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Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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